
4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” is a derivative of the thiadiazole ring . Thiadiazole is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of “4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH2–CH2–S– bridge .Chemical Reactions Analysis
The chemical reactions involved in the formation of 1,3,4-thiadiazole derivatives include the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide . This results in the formation of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Scientific Research Applications
Anticancer Activity
4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone: and its derivatives have shown promise as potential anticancer agents. Here’s why:
- Bioisosteric Relationship : The thiadiazole ring is a bioisostere of pyrimidine, a key component of DNA. As a result, these derivatives can interfere with DNA replication processes, inhibiting both bacterial and cancer cell replication .
- Cytotoxic Properties : Research has demonstrated cytotoxic activity of 1,3,4-thiadiazoles. The nature of substituents on the C-5 phenyl ring significantly influences their cytotoxicity .
- Targeted Therapies : Some derivatives, such as tyrosine kinase inhibitors, have been evaluated for their anticancer potential against specific cancer cell lines .
Antimicrobial and Antibacterial Properties
- Antibacterial Action : In preliminary screenings, 4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone derivatives exhibited moderate antibacterial activity against Gram-positive (e.g., S. aureus, E. faecalis) and Gram-negative (e.g., E. coli, K. pneumoniae) bacterial strains .
Anticonvulsant Activity
- Potential Anticonvulsant : Some studies have explored the anticonvulsant properties of thiadiazole derivatives, including 4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone .
Antifungal and Antimycobacterial Effects
Analgesic and Anti-Inflammatory Effects
Other Therapeutic Activities
Mechanism of Action
The mechanism of action of thiadiazole derivatives is related to their ability to cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows them to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Future Directions
The future directions for research on “4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” and other thiadiazole derivatives could involve further exploration of their biological activities and potential therapeutic applications . There is also a need for more detailed studies on their physical and chemical properties, as well as their safety and hazards.
properties
IUPAC Name |
5-(4-methoxyphenyl)sulfonyl-4-methylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S2/c1-7-10(16-12-11-7)17(13,14)9-5-3-8(15-2)4-6-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHYTGITLYQGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648982 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

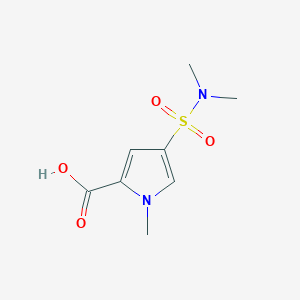

![Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2665874.png)
![N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)cyclopropanecarboxamide](/img/structure/B2665878.png)
![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2665879.png)
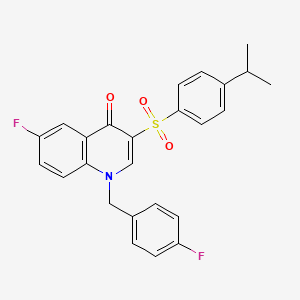
![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2665881.png)
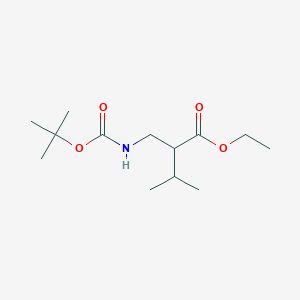
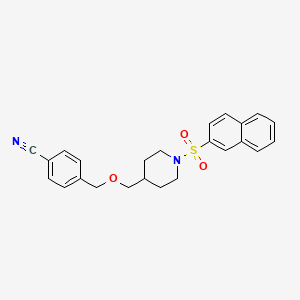
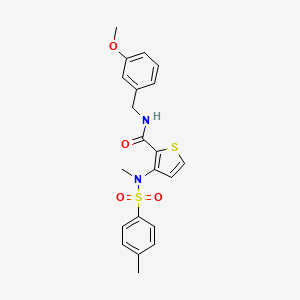
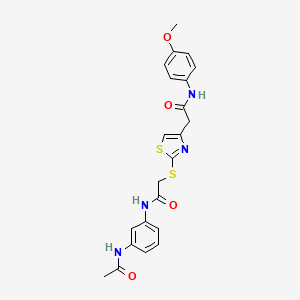
![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2665891.png)
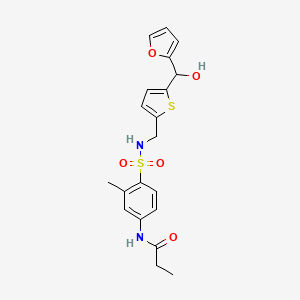
![5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2665894.png)